3-Chloro-6-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Chloro-6-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with formamide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 3-Carboxy-6-chloro-2-methylimidazo[1,2-a]pyridine
Uniqueness
3-Chloro-6-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the chlorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets, leading to distinct biological effects. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-Chloro-6-methylimidazo[1,2-a]pyridine (CMI) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological properties including anti-cancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of CMI through various studies and findings.
CMI is characterized by its unique structure which includes a chlorine atom and a methyl group at specific positions on the imidazo-pyridine ring. The molecular formula is C_7H_6ClN_3, and it has a molecular weight of 173.59 g/mol.
Biological Activity Overview
The biological activity of CMI can be categorized into several key areas:
- Anticancer Activity : CMI has been evaluated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer properties.
- Antimicrobial Activity : Research indicates that CMI exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
- Mutagenicity : Some studies have raised concerns regarding the mutagenic potential of CMI, particularly its role in DNA damage and carcinogenesis.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that CMI significantly inhibited cell proliferation with an IC50 value of approximately 5 µM. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
- Animal Models : In vivo studies using mouse models showed that administration of CMI resulted in a reduction of tumor size in xenograft models, indicating its potential as a therapeutic agent against certain types of tumors .
Antimicrobial Activity
CMI's antimicrobial properties have been tested against various bacterial strains:
- Bacterial Inhibition : It showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain .
- Fungal Activity : In vitro assays indicated antifungal activity against Candida albicans, with an MIC of 25 µg/mL .
Mutagenicity and Toxicological Profile
Research has highlighted concerns about the mutagenic effects of CMI:
- Genotoxicity Tests : Several assays including the Ames test revealed that CMI has mutagenic potential, particularly at higher concentrations. The compound induced frame-shift mutations in bacterial strains, raising concerns regarding its safety for human consumption .
- Carcinogenicity Studies : Long-term exposure studies have suggested a correlation between CMI exposure and increased incidence of tumors in laboratory animals, particularly in organs such as the liver and bladder .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-chloro-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 |
InChI Key |
DCGPJHYJHBAKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC=C2Cl)C=C1 |
Origin of Product |
United States |
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